![molecular formula C20H38S3 B12575968 1,1'-Sulfanediylbis[2-(butylsulfanyl)cyclohexane] CAS No. 188606-32-8](/img/structure/B12575968.png)
1,1'-Sulfanediylbis[2-(butylsulfanyl)cyclohexane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Sulfanediylbis[2-(butylsulfanyl)cyclohexane] is a complex organic compound characterized by the presence of sulfur atoms and cyclohexane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfanediylbis[2-(butylsulfanyl)cyclohexane] typically involves the reaction of cyclohexane derivatives with sulfur-containing reagents. One common method is the reaction of 2-(butylsulfanyl)cyclohexane with sulfur dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring consistent product quality. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1’-Sulfanediylbis[2-(butylsulfanyl)cyclohexane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Nucleophiles like alkyl halides or amines are used in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1,1’-Sulfanediylbis[2-(butylsulfanyl)cyclohexane] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-Sulfanediylbis[2-(butylsulfanyl)cyclohexane] involves its interaction with molecular targets, such as enzymes or receptors. The sulfur atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Sulfanediylbis(2-isopropylbenzene)
- 1,1’-Sulfanediylbis(2-butylbenzene)
Uniqueness
1,1’-Sulfanediylbis[2-(butylsulfanyl)cyclohexane] is unique due to its specific structural arrangement, which includes cyclohexane rings and butylsulfanyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Properties
CAS No. |
188606-32-8 |
|---|---|
Molecular Formula |
C20H38S3 |
Molecular Weight |
374.7 g/mol |
IUPAC Name |
1-butylsulfanyl-2-(2-butylsulfanylcyclohexyl)sulfanylcyclohexane |
InChI |
InChI=1S/C20H38S3/c1-3-5-15-21-17-11-7-9-13-19(17)23-20-14-10-8-12-18(20)22-16-6-4-2/h17-20H,3-16H2,1-2H3 |
InChI Key |
RCEGIUWLCCPARZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1CCCCC1SC2CCCCC2SCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


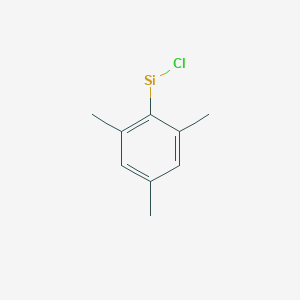


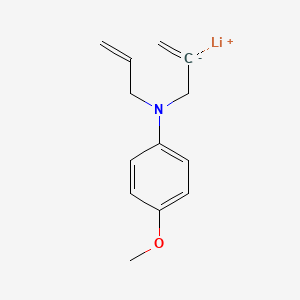
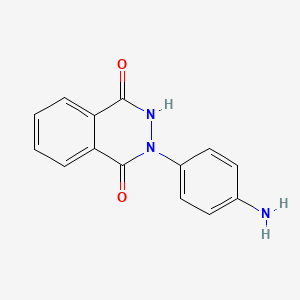
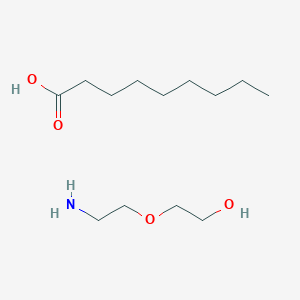
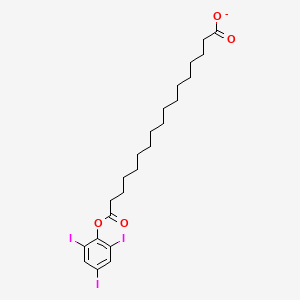
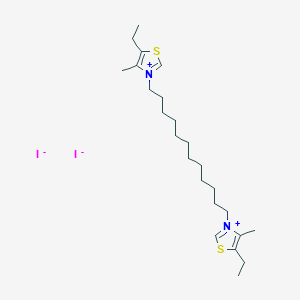
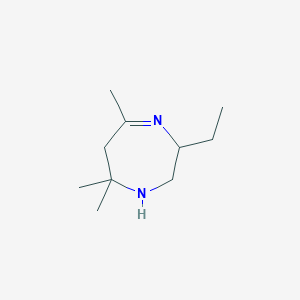
![2-{[5-(2-Furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B12575932.png)
![(2S)-2-Acetamido-5-[(9H-fluoren-9-yl)methoxy]-5-oxopentanoate](/img/structure/B12575933.png)
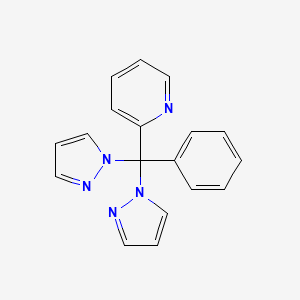
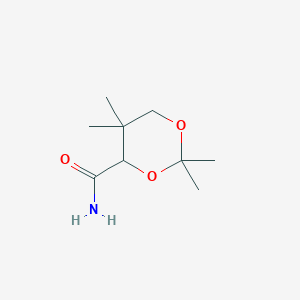
![Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl-](/img/structure/B12575956.png)
